![molecular formula C11H15NO3 B2866207 2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide CAS No. 926185-30-0](/img/structure/B2866207.png)
2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide
カタログ番号:
B2866207
CAS番号:
926185-30-0
分子量:
209.245
InChIキー:
MWQCBLCQVKNOCL-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide” is a biochemical used for proteomics research . It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .科学的研究の応用
Environmental Impact and Fate
- Parabens and Aquatic Environments : Parabens, related to phenoxy compounds in their use as preservatives in various products, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments effectively reducing paraben concentrations, they persist at low levels in effluents and are ubiquitous in surface waters and sediments. This research highlights concerns regarding the continuous introduction of paraben-based products into the environment and their potential endocrine-disrupting effects (Haman et al., 2015).
Toxicological Aspects and Environmental Safety
- Phenoxyacetic Acid Herbicides and Lymphoma : Investigations into the health effects of phenoxyacetic acid herbicides have suggested a possible link with increased incidences of lymphoma and other soft-tissue neoplasms, prompting further research into their safety and the mechanisms underlying these associations (Kelly & Guidotti, 1989).
Biodegradation and Removal Techniques
- Advanced Oxidation Processes for Contaminant Removal : The application of advanced oxidation processes (AOPs) for the degradation of contaminants like acetaminophen in water illustrates the effectiveness of these methods in breaking down complex organic compounds, including those related to phenoxy compounds. This research provides insights into possible pathways, by-products, and the importance of further studies to understand the environmental impact of these substances (Qutob et al., 2022).
Bioactivity and Pharmacological Potential
- Cosmeceutical Significance of Hydroxycinnamic Acids : Hydroxycinnamic acids and their derivatives, which share structural similarities with phenoxy compounds, exhibit significant cosmeceutical benefits, including antioxidant, anti-inflammatory, and antimicrobial activities. This research underscores the potential for these compounds in the development of skin care products and the challenges associated with their formulation stability and bioavailability (Taofiq et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(1-hydroxyethyl)phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(13)9-3-5-10(6-4-9)15-7-11(14)12-2/h3-6,8,13H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCBLCQVKNOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol es...
Cat. No.: B2866125
CAS No.: 2377607-14-0
Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridin...
Cat. No.: B2866127
CAS No.: 337920-38-4
1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-on...
Cat. No.: B2866128
CAS No.: 2196080-22-3
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(cyclobutaneca...
Cat. No.: B2866129
CAS No.: 1396855-63-2
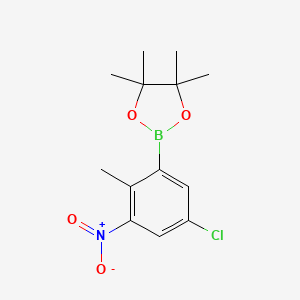
![Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate](/img/structure/B2866127.png)
![1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2866128.png)
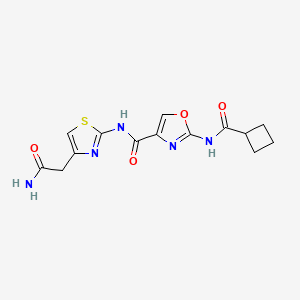
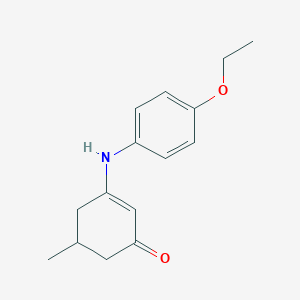
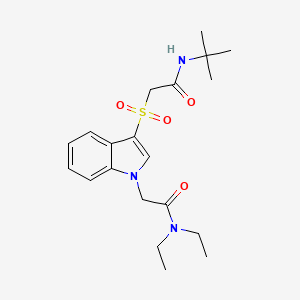
![4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2866133.png)
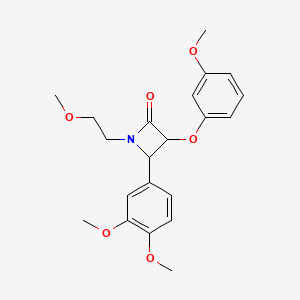
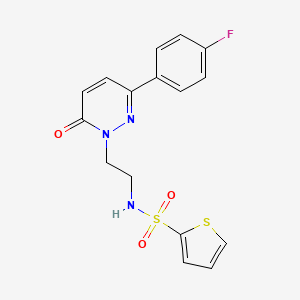
![2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2866139.png)

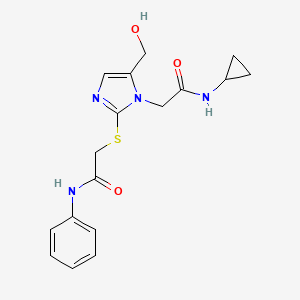
![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)

